2-[(2-Phenylacetyl)amino]hexanoic acid
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Overview
Description
2-(2-Phenylacetamido)hexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a phenylacetamido group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylacetamido)hexanoic acid typically involves the reaction of phenylacetic acid with hexanoic acid derivatives. One common method is the malonic ester synthesis, which involves the following steps :
Deprotonation: The ester is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form a new carbon-carbon bond.
Hydrolysis: Acidic hydrolysis of the ester yields a carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation to form the desired product.
Industrial Production Methods: Industrial production of 2-(2-phenylacetamido)hexanoic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylacetamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl group to a carboxyl group.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the phenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Hexanoic alcohol derivatives.
Substitution: Various substituted hexanoic acids.
Scientific Research Applications
2-(2-Phenylacetamido)hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-phenylacetamido)hexanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and altering their activity. This can lead to changes in metabolic pathways and cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Phenylacetic Acid: Shares the phenyl group but lacks the hexanoic acid backbone.
Hexanoic Acid: Contains the hexanoic acid structure but lacks the phenylacetamido group.
Benzoic Acid: Similar aromatic structure but with a different functional group.
Uniqueness: 2-(2-Phenylacetamido)hexanoic acid is unique due to its combination of a phenylacetamido group and a hexanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65414-80-4 |
---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-12(14(17)18)15-13(16)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
VBVGARFPXYFGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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